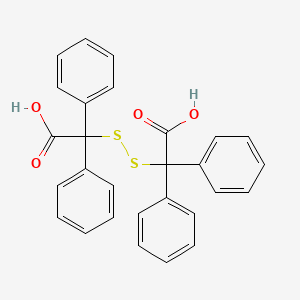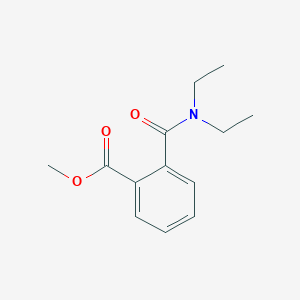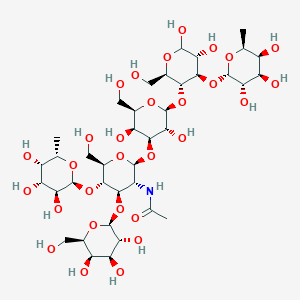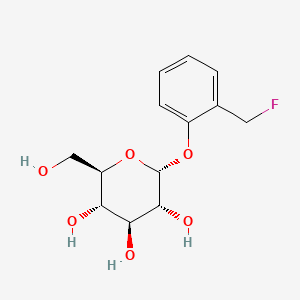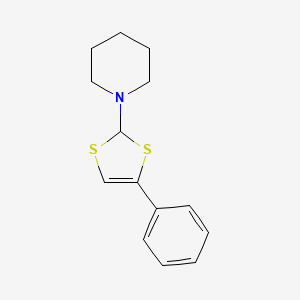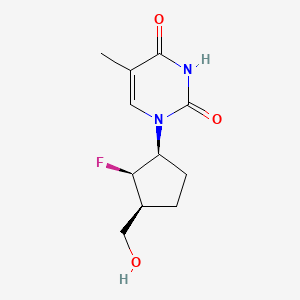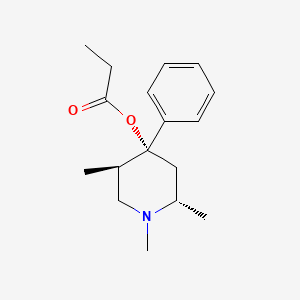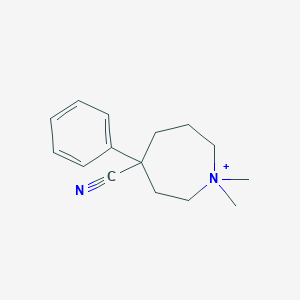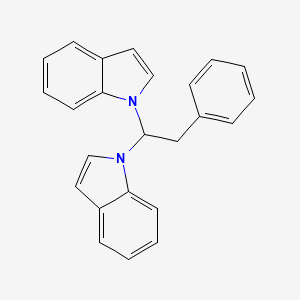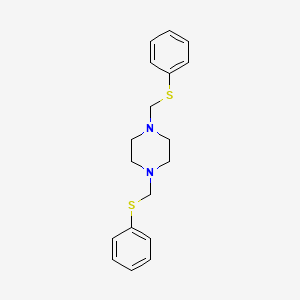
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- is a synthetic derivative of the endogenous opioid peptide β-Neoendorphin. β-Neoendorphin is known for its role in pain modulation and wound healing. The addition of the glucopyranosyl group to the tyrosine residue enhances its solubility and potentially its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- involves several steps:
Peptide Synthesis: The peptide chain of β-Neoendorphin is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Glycosylation: The tyrosine residue in the peptide is glycosylated using a glycosyl donor such as a protected glucopyranosyl bromide. The reaction is typically carried out in the presence of a Lewis acid catalyst like silver triflate.
Deprotection and Purification: The final step involves the removal of protecting groups from the peptide and glycosyl moiety, followed by purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automation of SPPS and glycosylation steps, along with efficient purification techniques, would be essential for large-scale production.
化学反应分析
Types of Reactions
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- can undergo various chemical reactions:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions, although this is less common.
Substitution: The glucopyranosyl moiety can be substituted with other sugar derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Glycosyl donors and Lewis acid catalysts are commonly used for glycosylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while substitution reactions could yield various glycosylated derivatives.
科学研究应用
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- has several scientific research applications:
Chemistry: Used as a model compound to study glycopeptide synthesis and glycosylation reactions.
Biology: Investigated for its role in cell signaling and receptor binding due to its opioid nature.
Medicine: Potential therapeutic applications in pain management and wound healing, similar to β-Neoendorphin.
Industry: Could be used in the development of new pharmaceuticals and biotechnological applications.
作用机制
The mechanism of action of 1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- involves binding to opioid receptors in the body. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases (ERK 1 and ERK 2) pathways. These pathways play a role in pain modulation and wound healing by promoting cell migration and upregulating matrix metalloproteinases .
相似化合物的比较
Similar Compounds
β-Neoendorphin: The parent compound, known for its opioid activity and role in pain modulation.
α-Neoendorphin: Another endogenous opioid peptide with similar biological activities.
Leu-enkephalin: A smaller opioid peptide with similar receptor binding properties.
Uniqueness
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- is unique due to the addition of the glucopyranosyl group, which enhances its solubility and potentially its biological activity. This modification may also alter its receptor binding affinity and specificity, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
113282-58-9 |
|---|---|
分子式 |
C34H47N5O12 |
分子量 |
717.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H47N5O12/c1-18(2)12-24(33(48)49)39-32(47)23(14-19-6-4-3-5-7-19)38-27(42)16-36-26(41)15-37-31(46)22(35)13-20-8-10-21(11-9-20)50-34-30(45)29(44)28(43)25(17-40)51-34/h3-11,18,22-25,28-30,34,40,43-45H,12-17,35H2,1-2H3,(H,36,41)(H,37,46)(H,38,42)(H,39,47)(H,48,49)/t22-,23-,24-,25+,28+,29-,30+,34+/m0/s1 |
InChI 键 |
VXRUUPYSOOPEDW-WKGWLEJISA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
